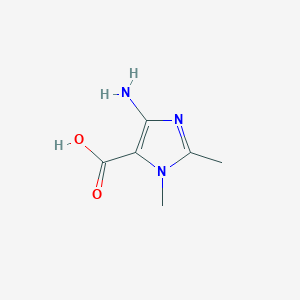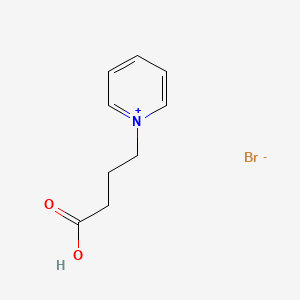
1-(3-Carboxypropyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Carboxypropyl)pyridin-1-ium bromide is a pyridinium salt with the molecular formula C₉H₁₂BrNO₂. This compound is known for its unique structure, which includes a pyridinium ring substituted with a carboxypropyl group. Pyridinium salts are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(3-Carboxypropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 3-bromopropionic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for pyridinium salts often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(3-Carboxypropyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, leading to the formation of various substituted pyridinium salts.
Scientific Research Applications
1-(3-Carboxypropyl)pyridin-1-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Carboxypropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
1-(3-Carboxypropyl)pyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(3-Aminopropyl)pyridin-1-ium bromide: This compound has an amino group instead of a carboxy group, which alters its chemical reactivity and biological activity.
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium bromide:
1-(2-Methoxy-2-oxoethyl)pyridin-1-ium bromide:
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
4-pyridin-1-ium-1-ylbutanoic acid;bromide |
InChI |
InChI=1S/C9H11NO2.BrH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8H2;1H |
InChI Key |
UPWHERHYKFMPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


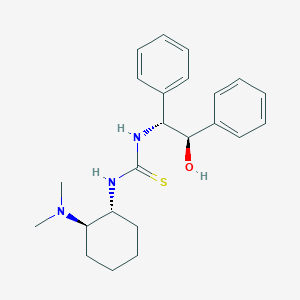
![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)
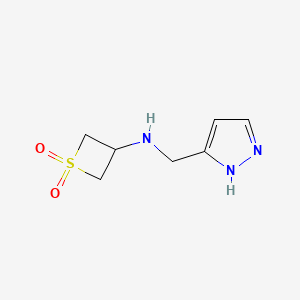
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
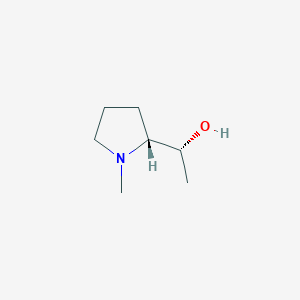
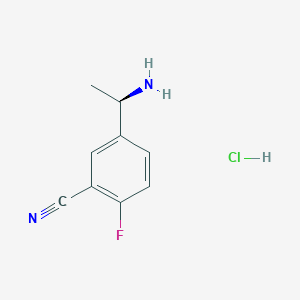


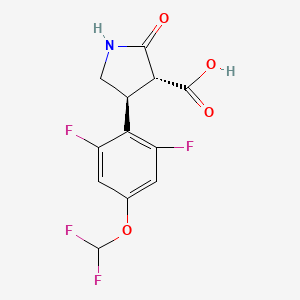
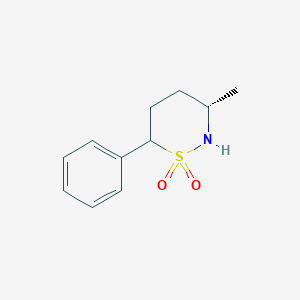
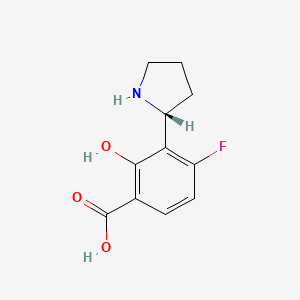
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
